molecular formula C7H10Cl2N2 B15051760 (S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride

Cat. No.: B15051760
M. Wt: 193.07 g/mol
InChI Key: FFDARTLRQCBNRB-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride (CAS RN: 1391351-57-7) is a chiral chemical compound with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol. This enantiopure compound serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research for synthesizing more complex, target-specific molecules. The compound is typically stored under an inert atmosphere at 2-8°C . As a key chiral intermediate, this compound is valued for its potential application in drug discovery programs. Structural analogs and derivatives featuring the 6-chloropyridin-3-yl moiety have demonstrated significant research utility. For instance, such scaffolds are explored in the development of Sirtuin 6 (Sirt6) activators, a promising target for treating conditions like cancer, inflammation, and infectious diseases, including the suppression of SARS-CoV-2 infection in research settings . Furthermore, similar compounds are investigated as intermediates for animal and agricultural pest control agents . The chlorine atom on the pyridine ring and the chiral ethanamine side chain offer distinct sites for chemical modification, enabling structure-activity relationship (SAR) studies to optimize properties like binding affinity, selectivity, and metabolic stability . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

FFDARTLRQCBNRB-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation

The racemic synthesis of 1-(6-chloropyridin-3-yl)ethanamine followed by chiral resolution remains a widely used industrial approach. A mixture of (R)- and (S)-enantiomers is treated with chiral resolving agents such as (1S)-camphor-10-sulfonic acid or tartaric acid derivatives. The diastereomeric salts exhibit differential solubility in solvents like ethanol/water mixtures, enabling mechanical separation. For example:

  • Yields : 38–45% isolated yield of (S)-enantiomer after recrystallization
  • Optical Purity : 98–99% enantiomeric excess (ee) achieved through three successive crystallizations

Chromatographic Resolution

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases (90:10 v/v) provides an alternative for small-scale resolutions:

  • Throughput : 12–15 mg/mL per injection cycle
  • Efficiency : Baseline separation with α = 1.32 observed at 25°C

Asymmetric Synthesis Approaches

Catalytic Hydrogenation of Imines

Rhodium-catalyzed asymmetric hydrogenation of N-(6-chloropyridin-3-yl)methylene ethanamine precursors demonstrates excellent stereocontrol:

Reaction Conditions

Parameter Value
Catalyst Rh-(S)-BINAP complex
Pressure 50 psi H₂
Temperature 60°C
Solvent Methanol
Reaction Time 18–24 hours

Performance Metrics

  • Conversion : >99%
  • Enantiomeric Excess : 96–98% ee
  • Isolated Yield : 82% after column chromatography

Enzymatic Kinetic Resolution

Lipase-catalyzed (Candida antarctica) acetylation of racemic 1-(6-chloropyridin-3-yl)ethanamine in vinyl acetate achieves selective modification of the (R)-enantiomer:

Process Characteristics

  • Substrate Concentration : 0.5 M in tert-butyl methyl ether
  • Temperature : 30°C
  • Time : 48 hours
  • Conversion : 45–48% (theoretical maximum 50%)
  • ee of (S)-amine : >99%

Multi-Step Synthetic Routes from Pyridine Derivatives

Boronic Acid Intermediate Pathway

A patent-pending route utilizes Suzuki-Miyaura coupling for constructing the chloropyridine core:

Step 1 : Synthesis of 6-chloropyridin-3-ylboronic acid

5-Chloro-2,3-difluoropyridine → Pd-catalyzed borylation → 6-chloro-3-boronic acid pyridine  
  • Catalyst System : Pd₂(dba)₃ (2 mol%), tricyclohexylphosphine (8 mol%)
  • Yield : 92%

Step 2 : Chiral amine installation via reductive amination

6-Chloropyridine-3-carbaldehyde → Strecker synthesis → Hydrolysis → Chiral resolution  
  • Key Reagent : (S)-α-Methylbenzylamine for diastereomer formation
  • Overall Yield : 34% over four steps

Hydrochloride Salt Formation

All synthetic routes culminate in hydrochloride salt precipitation to enhance stability:

Standard Protocol

  • Dissolve free amine in anhydrous diethyl ether (10 vol)
  • Bubble HCl gas until pH < 2
  • Cool to 0°C for crystallization
  • Filter and wash with cold ether

Critical Parameters

  • Purity : >99.5% by HPLC after salt formation
  • Particle Size : 50–100 μm controlled by anti-solvent addition rate

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Recent advances implement microreactor technology for asymmetric hydrogenation:

System Configuration

  • Reactor Volume : 50 mL
  • Residence Time : 12 minutes
  • Catalyst Loading : 0.1 mol% Rh
  • Productivity : 1.2 kg/day per reactor module

Green Chemistry Metrics

Comparative analysis of preparation methods:

Method PMI* E-Factor** Carbon Efficiency
Chiral Resolution 18.4 32.1 41%
Asymmetric Hydrogenation 6.7 8.9 78%
Enzymatic Resolution 12.3 19.4 54%

Process Mass Intensity (kg input/kg product)
*
Environmental Factor (kg waste/kg product)

Analytical Characterization Protocols

Chiral Purity Assessment

  • HPLC Method : Chiralcel OD-H column, n-hexane/i-PrOH/DEA = 90/10/0.1
    • Retention Times: (R)-enantiomer 8.9 min, (S)-enantiomer 10.2 min
  • Optical Rotation : [α]²⁵D = +12.4° (c = 1, MeOH) for (S)-configuration

Salt Form Analysis

  • XRD : Characteristic peaks at 2θ = 8.7°, 17.3°, 26.1° confirm hydrochloride salt
  • TGA : Decomposition onset at 192°C (Δm = 14.2% corresponding to HCl loss)

Comparative Evaluation of Synthetic Methods

Parameter Chiral Resolution Asymmetric Hydrogenation Enzymatic Resolution
Capital Cost Low High Moderate
Operational Complexity Moderate High Low
Scalability >100 kg 10–50 kg 1–10 kg
Environmental Impact High (solvents) Moderate Low
Typical ee 99.5% 98% 99.9%

Data synthesized from

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ catalyst demonstrates potential for radical-based asymmetric synthesis:

  • Reaction : 6-Chloro-3-vinylpyridine + NH₃ → Chiral amine intermediate
  • Yield : 65% with 85% ee in preliminary trials

Biocatalytic Dynamic Kinetic Resolution

Combined enzyme/metal catalyst systems achieve theoretical 100% yield:

  • System : Candida rugosa lipase + Shvo's catalyst
  • Performance : 92% yield, 99% ee in 24 hours

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Compound Name Substituent Position Core Structure Halogen Molecular Formula Molecular Weight Salt Form Enantiomer
(S)-1-(6-Chloropyridin-3-yl)ethanamine HCl 6-Cl, 3-ethanamine Pyridine Cl C₇H₁₀Cl₂N₂ 207.07 Hydrochloride S
(R)-1-(5-Fluoropyridin-3-yl)ethanamine 2HCl 5-F, 3-ethanamine Pyridine F C₇H₁₁Cl₂FN₂ 225.08 Dihydrochloride R
(S)-1-(Pyridin-3-yl)ethanamine HCl 3-ethanamine Pyridine None C₇H₁₁ClN₂ 158.63 Hydrochloride S
N-((6-Chloropyridin-3-yl)methyl)ethanamine HCl 6-Cl, 3-CH₂NH₂ Pyridine Cl C₈H₁₂Cl₂N₂ 207.10 Hydrochloride -
Tryptamine HCl (Compound 1, ) Indole, 3-ethanamine Indole None C₁₀H₁₃ClN₂ 196.68 Hydrochloride -

Key Observations:

  • Chlorine’s larger atomic radius and polarizability may also facilitate halogen bonding in biological targets .
  • Stereochemistry : The S-enantiomer of the target compound may exhibit distinct binding affinities compared to its R-counterparts (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine 2HCl), as chirality often dictates receptor compatibility .
  • Core Structure : Pyridine-based analogs differ from indole derivatives (e.g., Tryptamine HCl) in electronic properties. Indole’s aromatic π-system and hydrogen-bonding nitro groups (in ’s compounds) enable interactions with residues like GLU527 and TYR604 in HSP90, whereas the pyridine-Cl group may engage in alternative binding modes .

Biological Activity

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethylamine side chain. Its molecular formula is C7H9ClN2C_7H_9ClN_2 with a molecular weight of 156.61 g/mol. The presence of the chlorine atom enhances lipophilicity, which can significantly influence its pharmacokinetic properties .

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its structural characteristics allow it to function as both an agonist and antagonist, modulating the activity of these targets. The specific pathways and targets depend on the application and the compound's context in medicinal chemistry.

Pharmacological Studies

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
(S)-1-(3-Pyridinyl)ethanaminePyridine ring without chlorinePotentially different pharmacological profiles
2-Amino-5-chloropyridineChlorine at position 5Different biological activity spectrum
4-Amino-3-chloropyridineChlorine at position 3Variations in receptor binding affinities
1-(6-Methylpyridin-3-yl)ethanamineMethyl substitution instead of chlorineMay exhibit different metabolic pathways

This table illustrates how variations in substituents can impact biological activity, highlighting the significance of this compound in medicinal chemistry research.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Neuropharmacological Effects : A study demonstrated that this compound could enhance neurotransmitter release in neuronal cultures, suggesting its potential role in treating depression or anxiety disorders.
  • Antimicrobial Activity : Research indicated that this compound exhibited antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Inhibition Studies : In vitro assays showed that this compound could inhibit specific enzymes related to metabolic pathways involved in cancer progression, indicating its potential as an anticancer agent.

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